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molecular formula C10H10N2O2 B8545444 N-methyl-2-oxoindoline-5-carboxamide

N-methyl-2-oxoindoline-5-carboxamide

Cat. No. B8545444
M. Wt: 190.20 g/mol
InChI Key: YQACCWOMESUMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765748B2

Procedure details

An oven-dried round-bottom flask was charged with 2-oxoindoline-5-carboxylic acid (89 mg, 0.500 mmol), TBTU (193 mg, 0.600 mmol), HOBt hydrate (81 mg, 0.600 mmol), DIPEA (0.13 mL, 0.750 mmol) and DMF (3.0 mL) and stirred for 5 minutes. Methyl amine (0.75 mL of a 2.0 M solution in THF) was then added and reaction was stirred for 4 hours at which time NaHCO3(sat) (2 mL) was added. Solvents were removed in vacuo and the residue was purified by column chromatography (silica gel, 92:8 CH2Cl2/MeOH) to give the title compound (11 mg, 12%). 1H NMR (400 MHz, CD3OD) δ ppm 7.69-7.75 (m, 2H), 6.94 (d, J=8.1 Hz, 1H), 3.58 (s, 2H), 2.97 (s, 3H); MS ESI 191.0 [M+H]+, calcd for [C10H10N2O2+H]+ 191.08.
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
NaHCO3(sat)
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
12%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11]([OH:13])=O)[CH:8]=2)[NH:3]1.[CH3:14][N:15](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.C1C=C2N=NN(O)C2=CC=1.O.CCN(C(C)C)C(C)C.CN>C1COCC1.CN(C=O)C>[CH3:14][NH:15][C:11]([C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2](=[O:1])[CH2:10]2)=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
89 mg
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)C(=O)O
Name
Quantity
193 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
81 mg
Type
reactant
Smiles
C1=CC=C2C(=C1)N=NN2O.O
Name
Quantity
0.13 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
NaHCO3(sat)
Quantity
2 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, 92:8 CH2Cl2/MeOH)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CNC(=O)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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